molecular formula C7H9NS B13558741 (1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine

(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine

Cat. No.: B13558741
M. Wt: 139.22 g/mol
InChI Key: LMXUPPWQKXDJNR-NKWVEPMBSA-N
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Description

rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by amination. One common method is the reaction of thiophene-3-carboxaldehyde with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the amine.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds containing thiophene and cyclopropane moieties are often investigated for their pharmacological properties.

Medicine

In medicinal chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine could be explored for its potential as a drug candidate. Its structural features may impart specific interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene group could play a role in binding to the target site, while the amine group may participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(phenyl)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a thiophene group.

    (1R,2S)-2-(furan-3-yl)cyclopropan-1-amine: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine

InChI

InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2/t6-,7+/m0/s1

InChI Key

LMXUPPWQKXDJNR-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CSC=C2

Canonical SMILES

C1C(C1N)C2=CSC=C2

Origin of Product

United States

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